![molecular formula C9H9NOS B12575516 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one CAS No. 286472-04-6](/img/structure/B12575516.png)
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one typically involves cyclization reactions. One common method includes the reaction of isorhodanine with appropriate aldehydes or ketones under reflux conditions . The reaction conditions often involve the use of solvents such as methanol or acetonitrile and catalysts like EDDA (ethylenediamine diacetate) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
科学的研究の応用
7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .
類似化合物との比較
Similar Compounds
7-Methyl-2,3-dihydro-4H-pyrano[3,2-c]pyridin-4-one: This compound is structurally similar but lacks the sulfur atom present in 7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another related compound, differing in the presence of hydroxyl groups and the absence of sulfur.
Uniqueness
The presence of both sulfur and nitrogen atoms in this compound imparts unique chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
特性
CAS番号 |
286472-04-6 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC名 |
7-methyl-2,3-dihydrothiopyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H9NOS/c1-6-2-3-7-8(11)4-5-12-9(7)10-6/h2-3H,4-5H2,1H3 |
InChIキー |
BTIPVUAENRASAA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=O)CCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
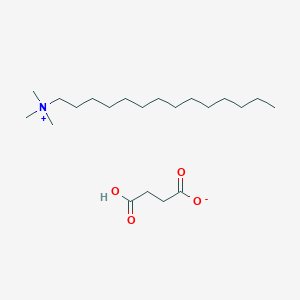


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

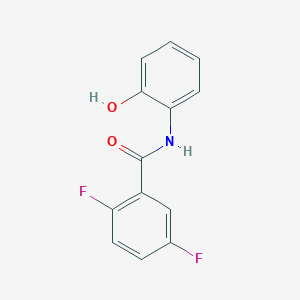
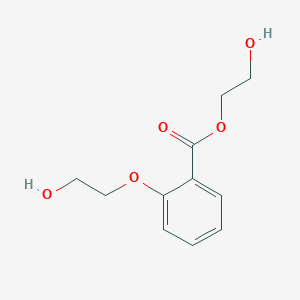
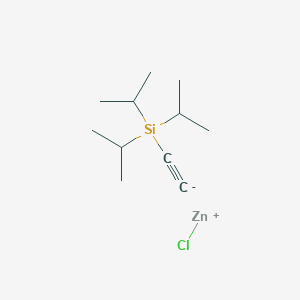

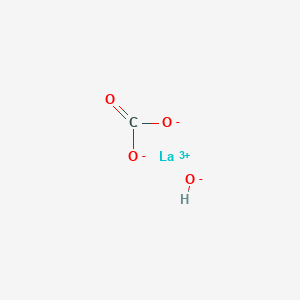
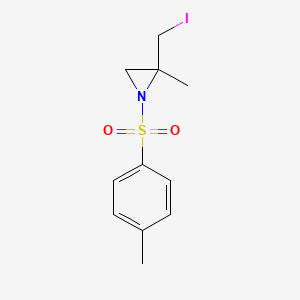
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

